2-Methyl-5-propylnonane
Overview
Description
2-Methyl-5-propylnonane is a branched hydrocarbon with the molecular formula C13H28 It is a member of the alkane family, characterized by its saturated carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propylnonane typically involves the classical alcohol-olefin-paraffin conversion. This method includes the following steps:
Formation of Alcohol: The reaction of Grignard reagents with ketones to form the corresponding alcohol.
Dehydration: Dehydration of the alcohol to yield an olefin mixture.
Hydrogenation: Hydrogenation of the olefin mixture using catalysts such as Pd-C, Raney-nickel, or platinum oxide.
Industrial Production Methods: Industrial production of branched alkanes like this compound often employs similar methods but on a larger scale, utilizing continuous flow reactors and high-pressure hydrogenation systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-propylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: Combustion in the presence of oxygen to form carbon dioxide and water.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms under UV light.
Common Reagents and Conditions:
Oxidation: Requires oxygen and an ignition source.
Substitution: Involves halogens like chlorine or bromine and UV light.
Major Products:
Oxidation: Carbon dioxide and water.
Substitution: Halogenated alkanes, such as 2-chloro-5-propylnonane.
Scientific Research Applications
2-Methyl-5-propylnonane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a fuel additive and in the synthesis of surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-5-propylnonane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and function. Its interactions with molecular targets are largely non-specific, driven by hydrophobic forces.
Comparison with Similar Compounds
- 2-Methyl-5-ethylnonane
- 2,4-Dimethyldecane
- 3-Ethyldecane
Comparison: 2-Methyl-5-propylnonane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, densities, and reactivity profiles .
Properties
IUPAC Name |
2-methyl-5-propylnonane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-9-13(8-6-2)11-10-12(3)4/h12-13H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABCROIGBFQLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)CCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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